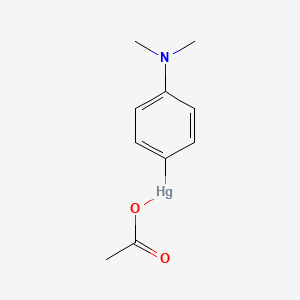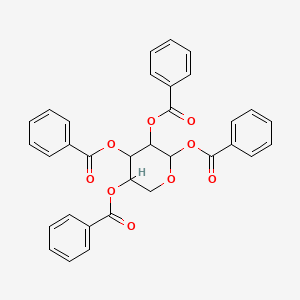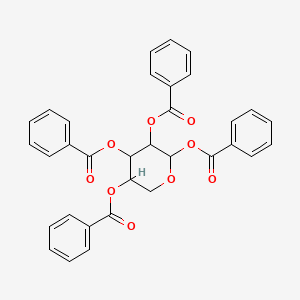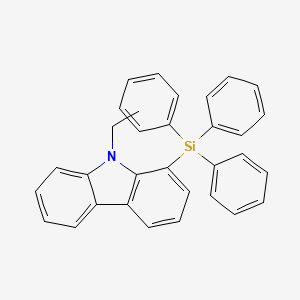
Hexahydro-4h-1,3-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-4h-1,3-benzodioxine is an organic compound that belongs to the class of heterocyclic compounds. It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Hexahydro-4h-1,3-benzodioxine can be synthesized through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters. This reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve industrial-scale production.
化学反応の分析
Types of Reactions
Hexahydro-4h-1,3-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dioxinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products Formed
The major products formed from these reactions include various dioxinone derivatives, dihydro compounds, and substituted benzodioxines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Hexahydro-4h-1,3-benzodioxine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a model compound for understanding biological oxidation processes.
Medicine: This compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It finds applications in the production of agrochemicals, such as insecticides and fungicides.
作用機序
The mechanism by which hexahydro-4h-1,3-benzodioxine exerts its effects involves interactions with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of nucleoside base transport and topoisomerase I, which are crucial for DNA replication and cell division .
類似化合物との比較
Similar Compounds
1,3-Benzodioxane: Similar in structure but lacks the hexahydro component.
4H-3,1-Benzoxazine: Contains a nitrogen atom in place of one of the oxygen atoms.
1,3-Benzoxathiine: Contains a sulfur atom instead of an oxygen atom.
Uniqueness
Hexahydro-4h-1,3-benzodioxine is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a compound of significant interest .
特性
CAS番号 |
13309-99-4 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |
InChI |
InChI=1S/C8H14O2/c1-2-4-8-7(3-1)5-9-6-10-8/h7-8H,1-6H2 |
InChIキー |
HCKOFNAZWWTBQN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)COCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


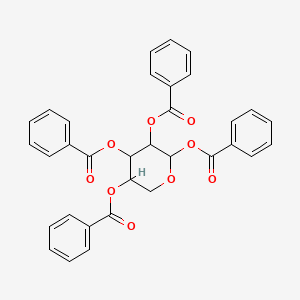
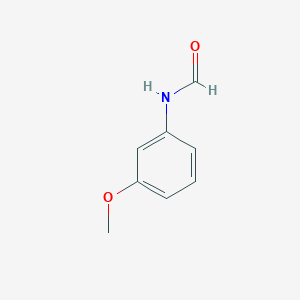
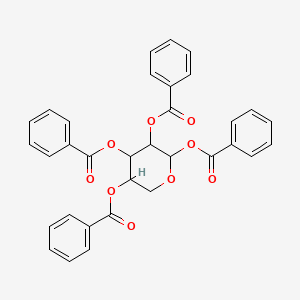
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)

![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
